molecular formula C13H18OS B13569033 1-((4-Isopropylphenyl)thio)butan-2-one

1-((4-Isopropylphenyl)thio)butan-2-one

Cat. No.: B13569033
M. Wt: 222.35 g/mol
InChI Key: KBZBWWNETNGUQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Isopropylphenyl)thio)butan-2-one typically involves the reaction of 4-isopropylphenylthiol with butanone under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere, often with nitrogen, and may require heating or irradiation with visible light to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often exceeding 98% . The use of efficient catalysts and controlled reaction conditions helps in achieving the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-((4-Isopropylphenyl)thio)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-((4-Isopropylphenyl)thio)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Isopropylphenyl)thio)butan-2-one involves its interaction with specific molecular targets. The thioether group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Isopropylphenyl)thio)butan-2-one is unique due to its specific combination of a thioether group with a butanone backbone and an isopropylphenyl substituent. This structure imparts distinct reactivity and stability, making it valuable in various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential biological activity further distinguish it from similar compounds .

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C13H18OS/c1-4-12(14)9-15-13-7-5-11(6-8-13)10(2)3/h5-8,10H,4,9H2,1-3H3

InChI Key

KBZBWWNETNGUQH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC1=CC=C(C=C1)C(C)C

Origin of Product

United States

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